4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-chlorobenzoate
Overview
Description
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C23H21ClN4O5 and its molecular weight is 468.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.1200475 g/mol and the complexity rating of the compound is 840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Estrogens and Toxicity
- Environmental Impact of Estrogenic Compounds : Estrogenic compounds like BPA can have diverse physiological effects, particularly on the reproductive system. Chemicals with estrogenic activity present in the environment are considered potentially hazardous to development and/or reproduction. Studies on methoxychlor, a proestrogenic pesticide, highlight the importance of understanding the metabolic pathways that activate these compounds and their adverse effects on fertility and development (Cummings, 1997).
Endocrine Disruptors and Reproductive Health
- Impact on Male Fertility : Endocrine disruptors (EDs) like bisphenol A, nonylphenol, and phthalates have been shown to adversely affect male reproductive health, targeting developing testes during puberty and causing germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis (Lagos-Cabré & Moreno, 2012).
Occupational Exposure and Health Risks
- Occupational Exposure Risks : Individuals exposed to BPA in occupational settings have significantly higher detected levels than those environmentally exposed. Studies correlate these elevated levels with increased risks of sexual dysfunction in males and potential adverse effects on offspring (Ribeiro, Ladeira, & Viegas, 2017).
Epigenetic Effects and Transgenerational Risks
- Epigenetic Modifications and Reproductive Ability : BPA exposure, particularly during fetal and neonatal periods, has been associated with short and long-term effects including alterations in gene expression through epigenetic modifications. These changes may have direct and trans-generational effects on exposed organisms and their offspring, affecting reproductive health in both sexes (Chianese et al., 2017).
Alternative Substances and Regulatory Perspectives
- BPA Alternatives and Regulatory Challenges : The search for BPA substitutes due to its reproductive toxicity and endocrine-disrupting properties has led to the development of alternative substances. However, the carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential of these alternatives remain poorly understood or documented, underscoring the need for comprehensive assessments (den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O5/c1-11-18(21(29)27-25-11)20(19-12(2)26-28-22(19)30)14-6-9-16(17(10-14)32-3)33-23(31)13-4-7-15(24)8-5-13/h4-10,20H,1-3H3,(H2,25,27,29)(H2,26,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQNXVYIJVBISX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC)C4=C(NNC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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